molecular formula C15H12F5N3O B2601516 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396866-08-2

3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2601516
CAS No.: 1396866-08-2
M. Wt: 345.273
InChI Key: VIGZHFCKEGWKME-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic compound designed for research applications, particularly in the fields of agrochemical and pharmaceutical discovery. Its molecular structure incorporates a benzamide moiety linked to a pyrimidine ring, a design that leverages the known biological activities of both components. Pyrimidine derivatives are frequently explored for their fungicidal and antibacterial properties, making them valuable scaffolds in the development of new agrochemicals . The strategic inclusion of fluorine atoms and a trifluoromethyl group on the aromatic rings is a common practice in modern drug and pesticide design. These groups can significantly influence a compound's properties by enhancing its metabolic stability, altering its lipophilicity, and improving its binding affinity to biological targets . Research into structurally similar benzoylurea and pyrimidine-containing compounds has shown promising in vitro antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea , suggesting a potential mechanism of action involving the inhibition of enzymes such as succinate dehydrogenase (SDH) . Furthermore, trifluoromethyl-group-containing compounds are a significant area of focus in pharmaceutical development, with many FDA-approved drugs featuring this pharmacophore . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N3O/c1-8-6-12(15(18,19)20)23-13(22-8)4-5-21-14(24)9-2-3-10(16)11(17)7-9/h2-3,6-7H,4-5H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGZHFCKEGWKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-difluorobenzoyl chloride with an appropriate amine to form the benzamide core.

    Pyrimidine Introduction: The pyrimidine moiety is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrimidine derivative under basic conditions.

    Final Assembly: The final product is obtained by coupling the intermediate with 4-methyl-6-(trifluoromethyl)pyrimidine-2-yl)ethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in oncology and antimicrobial research.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and pyrimidine moieties are known to enhance binding affinity and specificity to certain biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison:

Structural Analogues in Pesticidal Chemistry

  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Key Features: Pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups. Application: Herbicide targeting carotenoid biosynthesis . Comparison: Unlike the target compound’s pyrimidine-ethyl linkage, diflufenican’s pyridine-phenoxy scaffold enhances herbicidal activity through membrane disruption. The trifluoromethyl group in both compounds improves environmental stability .
  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :

    • Key Features : Dichlorophenyl and ethoxymethoxy substitutions.
    • Application : Pre-emergence herbicide.
    • Comparison : The dichloro substitution in etobenzanid may increase soil persistence compared to the target compound’s difluoro groups, which likely enhance metabolic degradation rates .

Antimicrobial Thieno-Pyrimidin Derivatives

  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): Key Features: Thieno-pyrimidin core with trifluoromethylphenoxy and methoxybenzamide groups. Application: Demonstrated anti-bacterial and anti-fungal activity via membrane interaction . Comparison: The thieno-pyrimidin ring in 8b may offer broader antimicrobial spectrum compared to the target compound’s pyrimidine ring. However, the ethyl linker in the target compound could improve solubility .

Therapeutic Heterocyclic Derivatives

  • 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide: Key Features: Thiazole-thioether and pyridinylaminoethyl substitutions. Application: Investigated for cancer and viral infections due to kinase inhibition . Comparison: The thioether linkage in this compound may enhance cellular uptake compared to the target compound’s direct ethyl linkage. Both compounds leverage trifluoromethyl groups for target affinity .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: Key Features: Pyrazolo-pyrimidin core with fluorinated chromen and isopropylbenzamide groups. Application: Anticandidate for thrombosis or cancer therapy, with a melting point of 175–178°C and molecular weight 589.1 g/mol . Comparison: The pyrazolo-pyrimidin scaffold in this compound may offer higher metabolic stability than the target compound’s pyrimidine ring. Fluorine substitutions in both improve bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application
Target Compound Benzamide-pyrimidine 3,4-Difluoro; 4-Me,6-CF3-pyrimidine ~350 (estimated) Undisclosed
Diflufenican Pyridinecarboxamide 2-(3-CF3-phenoxy); N-(2,4-difluorophenyl) 394.3 Herbicide
4-Methoxy-N-(thieno-pyrimidin)benzamide Thieno-pyrimidin 4-CF3-phenoxy; 4-methoxybenzamide 435.4 Antimicrobial
Example 53 Compound Pyrazolo-pyrimidin Fluorophenyl; 2-fluoro-N-isopropylbenzamide 589.1 Therapeutic candidate

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) LogP (Estimated) Key Functional Groups
Target Compound Not reported ~3.5 CF3, difluoro, pyrimidine
Etobenzanid Not reported ~4.2 Dichloro, ethoxymethoxy
Example 53 Compound 175–178 ~4.8 Fluorophenyl, pyrazolo-pyrimidin

Research Findings and Implications

  • Pesticidal Potential: The trifluoromethylpyrimidine group in the target compound aligns with herbicidal analogs like diflufenican, suggesting possible inhibition of plant growth regulators .
  • Therapeutic Applications : Fluorine and pyrimidine motifs in the compound mirror kinase inhibitors in patent literature, hinting at anti-cancer or anti-viral utility .

Biological Activity

3,4-Difluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be represented as follows:

C15H15F5N2O\text{C}_{15}\text{H}_{15}\text{F}_5\text{N}_2\text{O}

This formula indicates the presence of fluorine atoms, which often enhance biological activity through increased lipophilicity or altered binding properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown moderate to good in vitro antifungal and antibacterial activities. For instance, compounds with similar structures demonstrated efficacy against pathogens such as Botrytis cinerea and Xanthomonas species .
  • Kinase Inhibition : Compounds containing similar moieties have been reported as kinase inhibitors, useful in treating diseases related to diabetes and cancer .

Antimicrobial Activity

A study evaluated a series of benzamide derivatives, including those with trifluoromethyl substitutions. The results indicated that certain derivatives exhibited significant antifungal activity against Rhizoctonia solani, with effective concentrations (EC50) comparable to established antifungal agents .

Table 1: Antifungal Activity of Related Compounds

Compound IDPathogenEC50 (µg/mL)Comparison AgentEC50 (µg/mL)
4jRhizoctonia solani6.72Hymexazol6.11
4lBotrytis cinerea5.21N/AN/A

Kinase Inhibition

In another research context, compounds similar to the target compound were assessed for their ability to inhibit specific kinases involved in cellular signaling pathways. These studies highlighted the potential of such compounds in managing conditions like diabetic nephropathy .

Molecular Docking Studies

Molecular docking simulations have been performed to predict binding affinities and interactions of the compound with various biological targets. For instance, docking analysis revealed favorable interactions between the nitrogen atom in the pyrimidine ring and key amino acids in target proteins, suggesting a mechanism for its biological activity .

Q & A

Q. Critical Conditions :

  • Temperature : Reactions often proceed at 0–5°C during acyl chloride coupling to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities from trifluoromethyl groups, which complicate crystallization .

Advanced Question: Q. How can researchers address low yields in the final coupling step due to steric hindrance from the trifluoromethyl group?

Methodological Answer:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation by reducing steric hindrance .
  • Microwave-Assisted Synthesis : Shorten reaction times and improve yields (e.g., 30 minutes at 80°C vs. 12 hours reflux) .
  • Alternative Coupling Agents : Replace benzoyl chloride with HATU or EDCI for milder activation .

Structural Characterization

Basic Question: Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify fluorine coupling patterns (e.g., ³J coupling in difluoro groups) and trifluoromethyl splitting . Example: ¹⁹F NMR can resolve CF₃ signals at δ -60 to -70 ppm.
  • X-ray Crystallography : Resolves conformational isomerism, as seen in related difluorobenzamide derivatives with twisted pyrimidine-benzamide dihedral angles (e.g., 36.2° in analogous structures) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

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